An In-Depth Technical Guide to (4-(2-Morpholinoethyl)phenyl)boronic Acid and Its Pinacol Ester
An In-Depth Technical Guide to (4-(2-Morpholinoethyl)phenyl)boronic Acid and Its Pinacol Ester
Introduction: A Versatile Building Block at the Nexus of Synthesis and Pharmacology
(4-(2-Morpholinoethyl)phenyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. This molecule uniquely combines the robust reactivity of an arylboronic acid with the advantageous physicochemical properties of a morpholine moiety. The boronic acid group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Concurrently, the terminal morpholine group, a privileged pharmacophore, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[2]
This guide provides a comprehensive technical overview of (4-(2-Morpholinoethyl)phenyl)boronic acid and its more commonly utilized pinacol ester derivative. We will delve into its chemical properties, provide validated protocols for its synthesis and application, and explain the causal relationships behind key experimental choices, offering field-proven insights for its effective use in research and development.
Core Chemical and Physical Properties
Arylboronic acids are known for their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. To circumvent stability and handling issues, they are frequently synthesized, stored, and used as their pinacol ester derivatives. These esters offer enhanced stability, are generally easier to purify via standard silica gel chromatography, and serve as excellent slow-release sources of the free boronic acid under reaction conditions.
Below are the key identifiers and properties for both the pinacol ester and the corresponding free boronic acid.
Table 1: Properties of (4-(2-Morpholinoethyl)phenyl)boronic Acid Pinacol Ester
| Property | Value |
| Chemical Name | 4-(4-(2-Morpholinoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 364794-81-0 |
| Molecular Formula | C₁₈H₂₈BNO₃ |
| Molecular Weight | 317.23 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage | Store under an inert atmosphere at 2-8°C |
Table 2: Calculated Properties of (4-(2-Morpholinoethyl)phenyl)boronic Acid
| Property | Value |
| Chemical Name | (4-(2-Morpholinoethyl)phenyl)boronic acid |
| Molecular Formula | C₁₂H₁₈BNO₃ |
| Molecular Weight | 235.09 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Stability | Hygroscopic; prone to boroxine formation |
Synthesis and Characterization
The most direct and widely adopted method for synthesizing arylboronic esters is the palladium-catalyzed Miyaura borylation reaction.[3] This method involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Representative Synthesis Protocol: Miyaura Borylation
This protocol describes the synthesis of the pinacol ester from the corresponding aryl bromide, 4-(4-(2-bromoethyl)phenyl)morpholine. The choice of catalyst, such as Pd(dppf)Cl₂, and a weak base like potassium acetate (KOAc) is crucial for achieving high yields while tolerating the functional groups present.[4]
dot
Caption: Workflow for Miyaura Borylation Synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide precursor, 4-(4-(2-bromoethyl)phenyl)morpholine (1.0 equiv).
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv) and potassium acetate (KOAc) (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final pinacol ester.
Rationale and Self-Validation
-
Why B₂pin₂? It is a stable, easily handled solid that serves as the boron source. The pinacol protecting group enhances the stability of the final product.[3]
-
Why Pd(dppf)Cl₂? The dppf ligand provides a robust catalytic system that is tolerant of a wide range of functional groups, including the Lewis basic morpholine nitrogen, preventing catalyst poisoning.[4]
-
Why KOAc? A weak base is sufficient to activate the diboron reagent without promoting significant side reactions like protodeboronation.[3]
-
Why an Inert Atmosphere? The Pd(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure a productive catalytic cycle.
Expected Characterization Data
-
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-8.0 ppm): Two sets of doublets are expected for the para-substituted phenyl ring. The protons ortho to the boronic ester will be further downfield (closer to δ 7.8 ppm) due to the electron-withdrawing nature of the boron atom.[5]
-
Morpholine Protons (δ 3.6-3.8 ppm and δ 2.4-2.6 ppm): Two distinct triplets (or complex multiplets) are characteristic of the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) typically appear around δ 3.7 ppm, while those adjacent to the nitrogen (-N-CH₂-) appear more upfield, around δ 2.5 ppm.[6]
-
Ethyl Linker (δ ~2.8 ppm): Two triplets corresponding to the -CH₂-CH₂- linker are expected, integrating to 2 protons each.
-
Pinacol Protons (δ ~1.3 ppm): A sharp singlet integrating to 12 protons from the four equivalent methyl groups on the pinacol moiety.
-
-
Mass Spectrometry (ESI-MS):
-
The primary ion observed in positive-ion mode would be the molecular ion peak [M+H]⁺.
-
Characteristic fragmentation would likely involve the cleavage of the ethyl linker or the fragmentation of the morpholine ring itself, a common pathway for such structures.[7][8] The most stable and abundant fragment (the base peak) is often the ion resulting from the loss of the morpholine moiety or cleavage at the benzylic position.[9]
-
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-(2-Morpholinoethyl)phenyl)boronic acid and its pinacol ester is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C(sp²)-C(sp²) bond between the arylboronic acid and an aryl, vinyl, or pseudo-halide, and is a foundational tool for constructing biaryl scaffolds common in pharmaceuticals.[10]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
dot
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling the pinacol ester with a generic aryl bromide. Optimization of the base, solvent, and temperature may be required for challenging substrates.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, combine (4-(2-Morpholinoethyl)phenyl)boronic acid pinacol ester (1.2 equiv), the aryl bromide of interest (1.0 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Catalyst and Ligand: Add the palladium source, e.g., Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), and a suitable phosphine ligand, e.g., SPhos or XPhos (2-6 mol%).
-
Inerting and Solvent Addition: Seal the vessel, evacuate and backfill with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically a polar aprotic solvent and water (e.g., Dioxane/H₂O 4:1 or DMF/H₂O 4:1).[11]
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.
Causality and Experimental Considerations
-
Choice of Base: The base is critical for activating the boronic ester to form the boronate, which facilitates transmetalation. K₃PO₄ is often effective for less reactive substrates. The basicity can also influence the rate of competing protodeboronation.
-
Solvent System: The use of an aqueous co-solvent is common and often accelerates the reaction, aiding in the dissolution of the base and stabilization of key intermediates.[12]
-
Ligand Selection: The morpholine nitrogen in the substrate is a Lewis base and can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos helps to create a highly active and sterically shielded palladium center, promoting the desired cross-coupling over catalyst inhibition.[13]
Applications in Drug Development and Materials Science
The dual functionality of (4-(2-Morpholinoethyl)phenyl)boronic acid makes it a valuable reagent for creating molecules with tailored properties.
-
Medicinal Chemistry: The morpholine moiety is a "privileged" structure known to improve the pharmacokinetic properties of drug candidates.[14] It can increase aqueous solubility, which is beneficial for oral bioavailability, and its presence can block sites of metabolism, increasing the drug's half-life.[4] By using this reagent in Suzuki couplings, medicinal chemists can readily introduce this favorable group into complex molecular scaffolds, accelerating the drug discovery process.
-
Materials Science: Arylboronic acids are used in the development of sensors and functional polymers. The ability of the boronic acid to reversibly bind with diols makes it a key component in glucose sensors.[15] The morpholine group can be used to tune the solubility and self-assembly properties of polymers and other advanced materials.[1]
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Gallego, D., & Kappe, C. O. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 15(31), 6534-6544. [Link]
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Nagy, T. V., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules, 26(16), 4983. [Link]
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PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]
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